2-Chloro-3-methyl-9H-thioxanthen-9-one
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Overview
Description
2-Chloro-3-methyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C14H9ClOS and a molecular weight of 260.739. It is a derivative of thioxanthone, a sulfur-containing heterocyclic compound. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methyl-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the reaction of diphenyl sulfide with phosgene in the presence of catalytic aluminum chloride. This synthesis is a special case of the Friedel-Crafts acylation . Another method involves the reaction of 2-chloro-4-methylthioxanthen-9-one with dibutyltin chloride hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-9H-thioxanthen-9-one undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thioxanthenes.
Substitution: It can undergo substitution reactions, particularly halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Dibutyltin chloride hydride is often used as a reducing agent.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthenes.
Substitution: Various halogenated and alkylated derivatives
Scientific Research Applications
2-Chloro-3-methyl-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-9H-thioxanthen-9-one involves its ability to mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) . These mechanisms enable it to act as a photocatalyst and photoinitiator in various chemical reactions. The compound’s high triplet energy and relatively long triplet lifetime make it particularly effective in these roles .
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound of 2-Chloro-3-methyl-9H-thioxanthen-9-one, known for its photophysical properties.
2-Chloro-9H-thioxanthen-9-one: A closely related compound with similar applications.
2-Propoxythioxanthen-9-one: Another derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Its ability to participate in various photochemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
83817-57-6 |
---|---|
Molecular Formula |
C14H9ClOS |
Molecular Weight |
260.7 g/mol |
IUPAC Name |
2-chloro-3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3 |
InChI Key |
DEBJMHLLCFSQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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